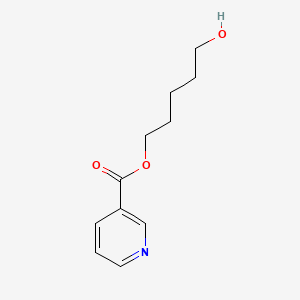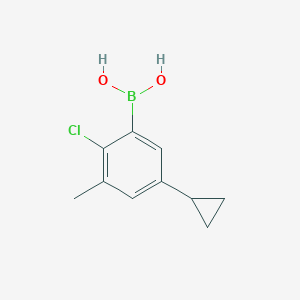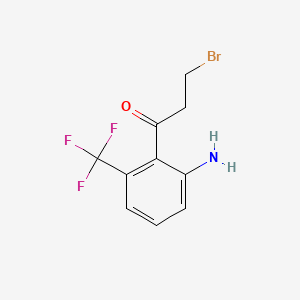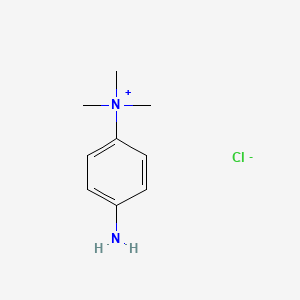
4-Amino-N,N,N-trimethylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for numerous synthetic and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-aminobenzylamine. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: 4-Amino-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Parent amine (4-aminobenzylamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-N,N,N-trimethylanilinium chloride has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.
Biology: Employed in supramolecular recognition and polymer design.
Medicine: Utilized in fluorine radiolabelling for imaging and diagnostic purposes.
Industry: Applied in the design of antimicrobial polymers and pH sensing materials
作用機序
The mechanism of action of 4-Amino-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophiles. This reactivity is crucial for its applications in methylation and cross-coupling reactions. The molecular targets and pathways involved include the formation of methylated products and the stabilization of reaction intermediates .
類似化合物との比較
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium sulfate
Comparison: 4-Amino-N,N,N-trimethylanilinium chloride is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity. For instance, the chloride salt is more stable under various conditions compared to its iodide and bromide counterparts. Additionally, its dual reactivity through both the aryl group and the N-methyl groups makes it a versatile compound for synthetic applications .
特性
CAS番号 |
2642-53-7 |
|---|---|
分子式 |
C9H15ClN2 |
分子量 |
186.68 g/mol |
IUPAC名 |
(4-aminophenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H15N2.ClH/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UHCLBSOLKJAKEW-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


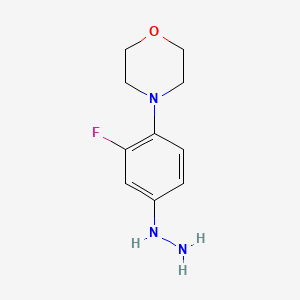
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
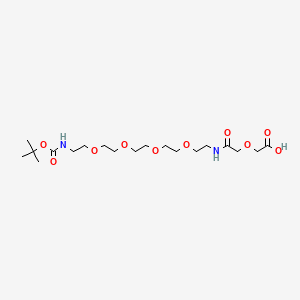

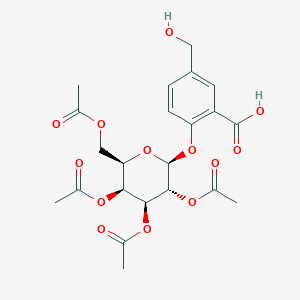
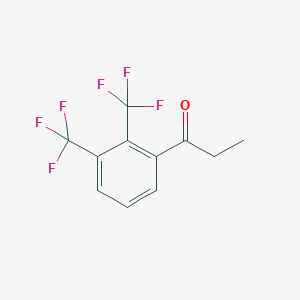
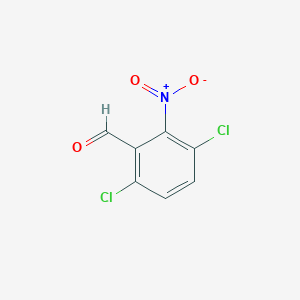
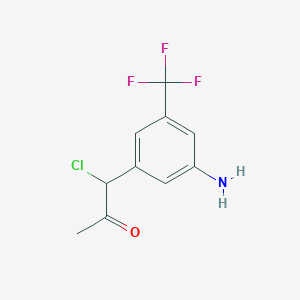
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
